5-azoniaspiro[4.5]decane;chloride

Catalog No.
S3145369
CAS No.
859953-02-9
M.F
C9H18ClN
M. Wt
175.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-azoniaspiro[4.5]decane;chloride

CAS Number

859953-02-9

Product Name

5-azoniaspiro[4.5]decane;chloride

IUPAC Name

5-azoniaspiro[4.5]decane;chloride

Molecular Formula

C9H18ClN

Molecular Weight

175.7

InChI

InChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1

InChI Key

QBROHVBYYPMGGX-UHFFFAOYSA-M

SMILES

C1CC[N+]2(CC1)CCCC2.[Cl-]

Solubility

not available

5-Azoniaspiro[4.5]decane;chloride is a unique chemical compound characterized by its spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom. Its molecular formula is C12H19N4ClC_{12}H_{19}N_{4}Cl, with a molecular weight of approximately 254.76 g/mol. The compound exhibits properties typical of spiro compounds, including distinct steric and electronic characteristics that influence its reactivity and biological interactions.

, which can be categorized as follows:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, often utilizing oxidizing agents such as potassium permanganate.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms can be replaced by other functional groups under suitable conditions.

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of 5-azoniaspiro[4.5]decane;chloride is notable, particularly in pharmacological contexts. It has shown potential interactions with various biological targets, including:

  • Serotonin Receptors: The compound has a high affinity for serotonin (5-HT1A) receptors, which are crucial in modulating mood and anxiety.
  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in drug development.

The synthesis of 5-azoniaspiro[4.5]decane;chloride typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as diethanolamine and pyrimidine derivatives.
  • Chlorination and Cyclization: A common method includes chlorination followed by cyclization to form the spiro structure.
  • One-Pot Synthesis: Industrial methods may employ one-pot synthesis techniques to enhance yield and reduce reaction times.

These methods allow for efficient production while maintaining high purity levels.

5-Azoniaspiro[4.5]decane;chloride has diverse applications across various fields:

  • Pharmaceuticals: It is being explored for its potential as an anxiolytic agent and other therapeutic uses.
  • Chemical Research: The compound serves as a building block in synthetic chemistry, facilitating the creation of more complex molecules.
  • Agricultural Chemicals: Due to its biological activity, it may find applications in agrochemicals.

Research into the interaction profiles of 5-azoniaspiro[4.5]decane;chloride has revealed several important findings:

  • Enzyme Interactions: Studies have demonstrated its ability to interact with specific enzymes, influencing biochemical pathways.
  • Cellular Effects: Investigations into its effects on cellular processes have shown promise for applications in cell biology.

These studies highlight its potential utility in both therapeutic and research contexts.

Several compounds share structural similarities with 5-azoniaspiro[4.5]decane;chloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chlorideC12H19N4ClC_{12}H_{19}N_{4}ClContains pyrimidinyl group; potential antianxiety effects
8-Aza-5-azoniaspiro(4.5)decaneC12H19N4C_{12}H_{19}N_{4}Lacks chloride; studied for similar biological activities
8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chlorideC25H30ClNO3C_{25}H_{30}ClNO_{3}More complex structure; potential pharmaceutical applications

The uniqueness of 5-azoniaspiro[4.5]decane;chloride lies in its specific spirocyclic structure combined with its quaternary ammonium nature, which influences its reactivity and biological interactions differently compared to its analogs.

Dates

Modify: 2023-07-25

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